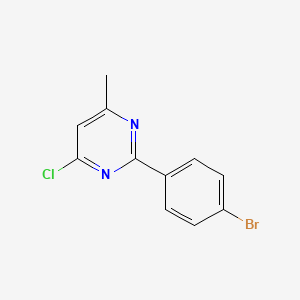

2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

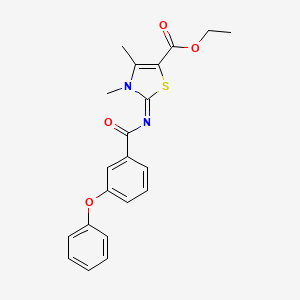

“2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine” is a chemical compound that contains bromine, chlorine, and a pyrimidine ring. The bromophenyl group is attached to the 2nd position of the pyrimidine ring, the chlorine atom is attached to the 4th position, and a methyl group is attached to the 6th position .

Synthesis Analysis

The synthesis of a similar compound, “2-(4-bromophenyl)-6-chloro-4-phenylquinoline”, was achieved through a Friedlander condensation reaction . The physical, chemical, and optical properties of the synthesized organic phosphor were studied using various techniques such as X-ray diffraction (XRD), Thermo gravimetric and differential thermal analysis (TGA/DTA), Fourier Transform Infrared (FTIR) and photoluminescence (PL) spectra .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine” can be inferred from the related compounds. For instance, the crystallographic study of “2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)” reveals that the compound crystallizes in the centrosymmetric space group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine” can be inferred from related compounds. For instance, “2-(4-bromophenyl)-6-chloro-4-phenylquinoline” was found to have a strong excitation at 373nm with emission centered at 422 nm, which lies in the blue region of the electromagnetic spectrum .Scientific Research Applications

Antimycobacterial Activity

- The structural modification of 2-alkyl(cycloalkyl, aralkyl)-5-bromo-6-methyl-4-phenylaminopyrimidines, which are analogs of 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine, has been studied for antimycobacterial activity. It was found that shifting the bromine atom from the benzene ring to the heterocycle significantly reduces the antimycobacterial activity (Erkin & Krutikov, 2010).

Synthesis of Dasatinib

- Research into the synthesis of dasatinib, an antitumor agent, involves using 2-chloro-6-methylaniline, a compound structurally related to 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine, highlighting the relevance of such compounds in pharmaceutical synthesis (Zang Jia-liang et al., 2009).

Anti-Pneumocystis carinii Pneumonia Activity

- Studies on compounds such as 2,4-bis-(4-amidinophenyl)-6-methylpyrimidine, which are structurally similar to 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine, have shown strong binding to the minor groove of DNA and activity against Pneumocystis carinii pneumonia in an immunosuppressed rat model (Boykin et al., 1998).

Antiviral Activity

- Investigations into 2,4-diamino-6-hydroxypyrimidines, closely related to 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine, have shown marked inhibition of retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková et al., 2003).

Antibacterial Evaluation

- The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine, a variant of 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine, with carbon disulfide has led to compounds with notable antibacterial properties, showcasing the potential of such derivatives in antibacterial research (Rahimizadeh et al., 2011).

Chemical Synthesis and Reactivity Studies

- Studies on 5-Bromo-4-chloro-6-methylpyrimidines, related to 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine, have shown regioselective synthesis and reactivity, contributing to the understanding of chemical synthesis processes in the field of medicinal chemistry (Pal et al., 2006).

Regioselectivity in Chemical Reactions

- The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, structurally similar to 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine, provides insights into the regioselectivity of chemical reactions, important in drug design and synthesis (Doulah et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromophenyl)-4-chloro-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c1-7-6-10(13)15-11(14-7)8-2-4-9(12)5-3-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYINNANZBDTRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid](/img/structure/B2756934.png)

![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B2756935.png)

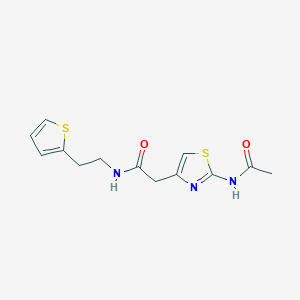

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2756938.png)

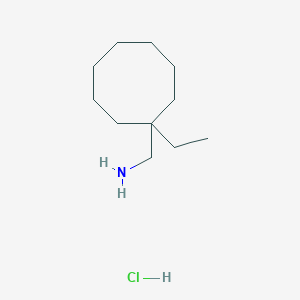

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2756941.png)